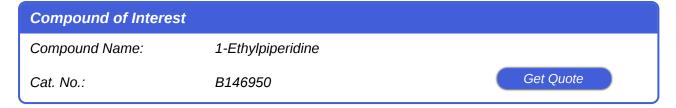


Spectroscopic Analysis of 1-Ethylpiperidine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **1-Ethylpiperidine** using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a comprehensive resource for the identification, characterization, and quality control of this compound in research and development settings.

Overview of 1-Ethylpiperidine

1-Ethylpiperidine (C7H15N) is a tertiary amine with a molecular weight of 113.20 g/mol .[1] It presents as a colorless liquid with a characteristic pepper-like odor.[1][2] As a volatile and flammable liquid, appropriate safety precautions are necessary during handling.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **1-Ethylpiperidine** by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data

The 1 H NMR spectrum of **1-Ethylpiperidine** exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).



Table 1: ¹H NMR Chemical Shift Data for **1-Ethylpiperidine**

Protons	Chemical Shift (δ) in ppm	Multiplicity	Integration
CH₃ (ethyl group)	~1.0-1.1	Triplet	3H
CH ₂ (ethyl group)	~2.3-2.4	Quartet	2H
Piperidine ring protons (axial & equatorial)	~1.3-1.6 (complex multiplet)	Multiplet	6H
Piperidine ring protons (α to Nitrogen)	~2.2-2.4	Multiplet	4H

Note: Spectral data is compiled from publicly available information.[6] Exact chemical shifts can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of **1-Ethylpiperidine**.

Table 2: 13C NMR Chemical Shift Data for 1-Ethylpiperidine

Carbon Atom	Chemical Shift (δ) in ppm
CH₃ (ethyl group)	~12
CH ₂ (ethyl group)	~53
Piperidine C-α	~55
Piperidine C-β	~26
Piperidine C-γ	~24

Note: Data is based on typical values for similar structures and may vary with experimental conditions.[7]

Experimental Protocol for NMR Spectroscopy



Objective: To acquire ¹H and ¹³C NMR spectra of **1-Ethylpiperidine**.

Materials:

- 1-Ethylpiperidine sample
- Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
- NMR tubes (5 mm)
- Pipettes
- NMR spectrometer (e.g., 400 MHz)[8][9]

Procedure:

- · Sample Preparation:
 - In a clean, dry vial, dissolve approximately 5-20 mg of 1-Ethylpiperidine in about 0.6-0.7
 mL of deuterated chloroform (CDCl₃).[9]
 - Ensure the sample is fully dissolved.
 - Transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
 - Place the sample into the NMR probe.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
- Data Acquisition:
 - Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.



- Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H
 NMR due to the lower natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
 - Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the bonds.

IR Spectral Data

The IR spectrum of **1-Ethylpiperidine** is characterized by absorptions corresponding to C-H and C-N bond vibrations.

Table 3: Key IR Absorption Bands for 1-Ethylpiperidine

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity
2970-2930	C-H stretch (aliphatic)	Strong
2850-2800	C-H stretch (aliphatic)	Strong
1465-1440	C-H bend (methylene)	Medium
1200-1020	C-N stretch (tertiary amine)	Medium-Weak

Note: Data is compiled from publicly available spectra.[10][11] The absence of a significant N-H stretching band in the 3300-3500 cm $^{-1}$ region is indicative of a tertiary amine.



Experimental Protocol for IR Spectroscopy

Objective: To obtain the IR spectrum of liquid 1-Ethylpiperidine.

Materials:

- 1-Ethylpiperidine sample
- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory[12][13]
- Pipette
- · Acetone or other suitable cleaning solvent

Procedure (Neat Liquid Sample using Salt Plates):[12][14]

- Sample Preparation:
 - Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and allow them to dry completely.[12]
 - Place one to two drops of the neat 1-Ethylpiperidine liquid onto the surface of one salt plate.[14]
 - Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.[12]
- Data Acquisition:
 - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty instrument.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signalto-noise ratio.
- Data Processing:



- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For **1-Ethylpiperidine**, electron ionization (EI) is a common method.

Mass Spectral Data

The mass spectrum of **1-Ethylpiperidine** shows a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Major Mass-to-Charge (m/z) Peaks for **1-Ethylpiperidine**

m/z	Proposed Fragment	Relative Intensity
113	[C7H15N]+ (Molecular Ion)	High
98	[M - CH ₃]+	High
84	[M - C₂H₅]+ (Piperidine ring)	Base Peak
70	[C ₄ H ₈ N] ⁺	Medium
56	[C₃H6N]+	Medium

Note: Fragmentation patterns can be complex and are interpreted from public database spectra.[15][16]

Experimental Protocol for Mass Spectrometry

Objective: To obtain the mass spectrum of **1-Ethylpiperidine**.

Materials:

• 1-Ethylpiperidine sample



- Volatile organic solvent (e.g., methanol or acetonitrile)
- Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system
- Vials and syringes

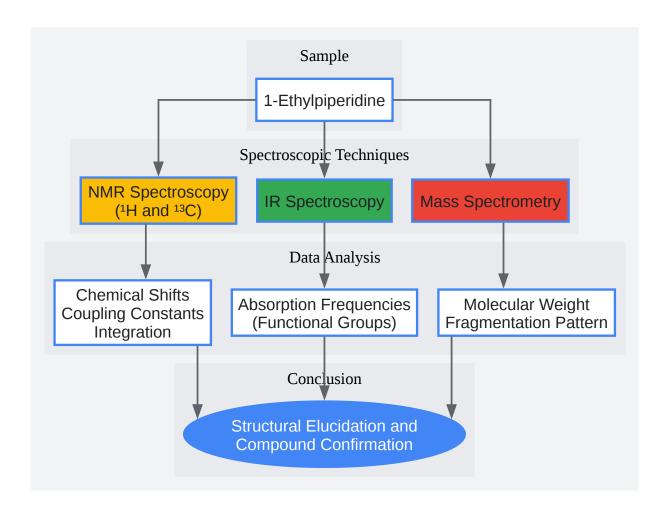
Procedure (using GC-MS):

- Sample Preparation:
 - Prepare a dilute solution of 1-Ethylpiperidine in a volatile solvent like methanol or acetonitrile (e.g., ~10-100 μg/mL).[17][18]
 - Transfer the solution to an appropriate autosampler vial.
- Instrument Setup:
 - Set the GC parameters (e.g., injector temperature, column type, temperature program) to ensure good separation and elution of 1-Ethylpiperidine.
 - Set the MS parameters for electron ionization (typically 70 eV).[19]
 - Set the mass analyzer to scan a suitable m/z range (e.g., 30-200 amu).
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - The compound will be separated on the GC column and then enter the mass spectrometer, where it will be ionized, fragmented, and detected.
- Data Analysis:
 - Identify the peak corresponding to **1-Ethylpiperidine** in the total ion chromatogram.
 - Extract the mass spectrum for that peak.
 - Identify the molecular ion peak and major fragment ions. Compare the spectrum to a reference library for confirmation.



Logical and Experimental Workflows

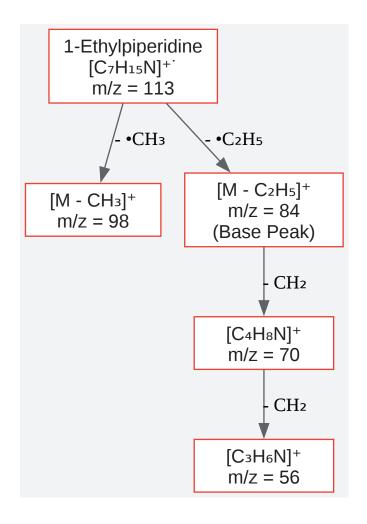
The following diagrams illustrate the logical flow of spectroscopic analysis and a potential fragmentation pathway for **1-Ethylpiperidine**.



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Caption: Logical workflow for the spectroscopic analysis of **1-Ethylpiperidine**.





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Caption: Proposed mass spectrometry fragmentation pathway for **1-Ethylpiperidine**.

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